Welcome to the BenchChem Online Store!
molecular formula C8H7N3O4S B7978401 N-(4-cyano-2-nitrophenyl)methanesulfonamide

N-(4-cyano-2-nitrophenyl)methanesulfonamide

Cat. No. B7978401
M. Wt: 241.23 g/mol
InChI Key: WKBFAFNFZIJZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960584B2

Procedure details

KH (700 mg, 6.1 mmol) was dissolved in THF (15 mL) at −78° C. and to the solution was added dropwise the solution of 4-amino-3-nitro-benzonitrile (500 mg, 3.1 mmol) in THF (10 mL). After the reaction solution was stirred for 30 minutes, to the solution was added dropwisely methanesulfonyl chloride (0.35 mL, 4.6 mmol) and stirred for 3 hours. The reaction solution was quenched with water and the resulting solution was diluted with ethylacetate. The organic phase was washed with water and brine, dried over anhydride MgSO4 and concentrated under reduced pressure. The residue was purified with column chromatography (n-hexane/ethyl acetate=5/1) to yield the nitrile (120 mg, 16%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][S:14]([CH3:13])(=[O:16])=[O:15])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 30 minutes, to the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with water
ADDITION
Type
ADDITION
Details
the resulting solution was diluted with ethylacetate
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydride MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography (n-hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.